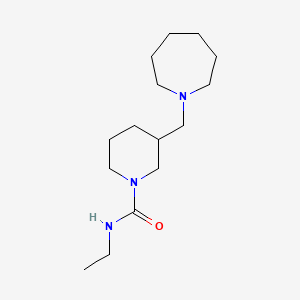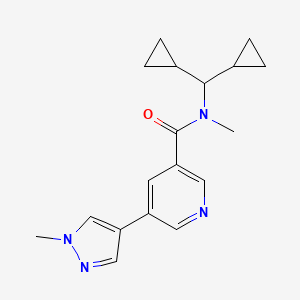
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide, also known as AEMPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide is known to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It enhances the activity of this receptor, leading to increased release of neurotransmitters such as dopamine and acetylcholine. This mechanism of action is believed to contribute to the potential therapeutic effects of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide.
Biochemical and Physiological Effects:
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and modulating pain perception. It has also been shown to have neuroprotective effects and to promote neuronal survival.
Advantages and Limitations for Lab Experiments
One advantage of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide in lab experiments is its specificity for the α7 nAChR, which allows for targeted modulation of this receptor. However, 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide has also been shown to have off-target effects on other receptors, which can complicate its use in lab experiments. Additionally, the synthesis of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide can be challenging and time-consuming, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods for 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide. Another area of focus is the investigation of its potential therapeutic applications in various neurological disorders and pain management. Additionally, further studies are needed to fully understand the mechanism of action and potential off-target effects of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide.
Synthesis Methods
The synthesis of 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide involves the reaction of N-ethylpiperidine-1-carboxamide with azepane-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide.
Scientific Research Applications
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been studied as a potential treatment for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide has also been investigated as a potential analgesic and anti-inflammatory agent.
properties
IUPAC Name |
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-2-16-15(19)18-11-7-8-14(13-18)12-17-9-5-3-4-6-10-17/h14H,2-13H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPYMWVRSXTUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylmethyl)-N-ethylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)

![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)

![3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7574308.png)

![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)
![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)

![2-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-methylamino]methyl]indolizine-1-carbonitrile](/img/structure/B7574361.png)
![N-(4-ethylphenyl)-2-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfinyl]acetamide](/img/structure/B7574367.png)
![1-[4-(2-Hydroxybutyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7574374.png)